3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride
Overview
Description
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-benzyloxymethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-chloro-benzyloxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-(2-substituted-benzyloxymethyl)-piperidine derivatives.
Oxidation: Formation of 3-(2-chloro-benzaldehyde)-piperidine or 3-(2-chloro-benzoic acid)-piperidine.
Reduction: Formation of reduced piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzyloxymethyl group may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride
- 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- 1,3-Bis-(3-methyl-benzyloxy)-benzo©chromen-6-one
Uniqueness
3-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride stands out due to its unique substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHQUMWMDUPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-08-8 | |
Record name | Piperidine, 3-[[(2-chlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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